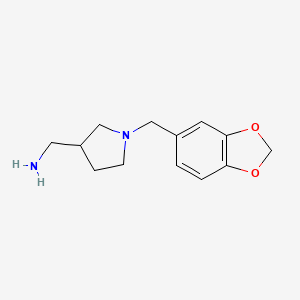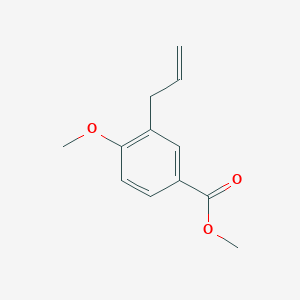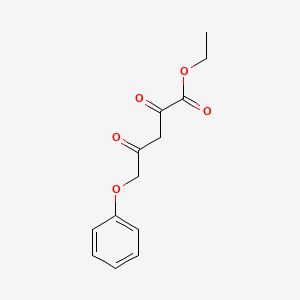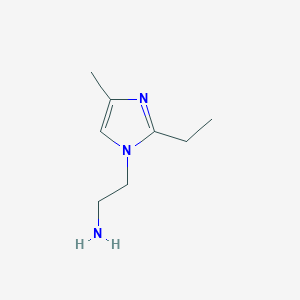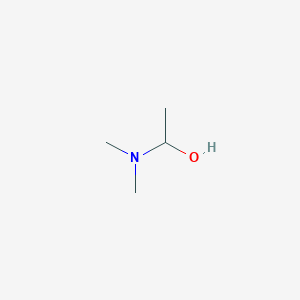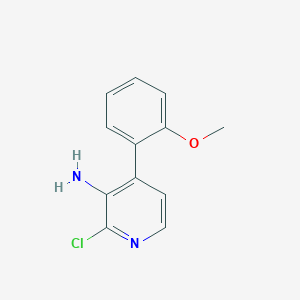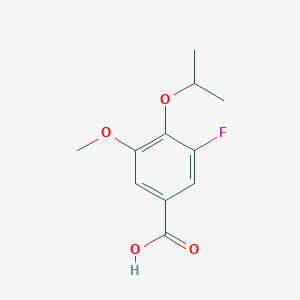
Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate: is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a propylsulfanyl group and an oxo group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate typically involves the esterification of [4-(2-Oxo-propylsulfanyl)-phenyl]-acetic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfanyl group in the compound can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical reactions.
Medicine: For example, sulfoxide and sulfone derivatives are known for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its ester functionality, which imparts pleasant aromas.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, facilitating its binding and subsequent biological activity. The sulfanyl group can undergo oxidation-reduction reactions, which can modulate the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Ethyl benzoate: An ester with a floral fragrance, used in perfumes.
Uniqueness: What sets Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate apart from these similar compounds is its unique combination of functional groups. The presence of both an oxo group and a sulfanyl group allows for a wider range of chemical reactions and applications, making it a more versatile compound in various fields .
Eigenschaften
Molekularformel |
C13H16O3S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
ethyl 2-[4-(2-oxopropylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)8-11-4-6-12(7-5-11)17-9-10(2)14/h4-7H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
LIRBMIBOPPUZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)SCC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-indol-4-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B8287559.png)
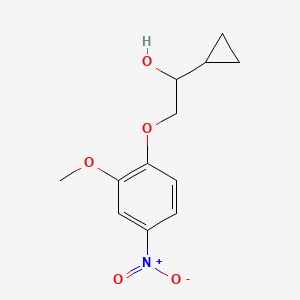
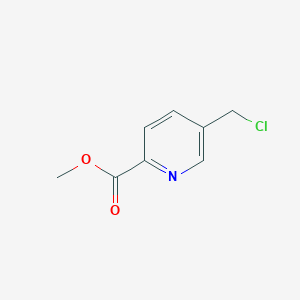
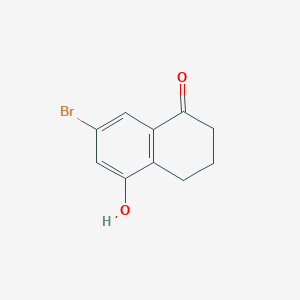
![3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8287589.png)
![5-(p-Nitrophenyl)-8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B8287590.png)
